molecular formula C16H26N2O3S B215708 2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide

2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide

Cat. No. B215708
M. Wt: 326.5 g/mol
InChI Key: CVJDMKIHWMZJJW-UHFFFAOYSA-N
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Description

2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide, also known as ESE-15, is a small molecule that has attracted significant attention in scientific research due to its potential therapeutic applications. ESE-15 is a sulfonamide derivative that has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In cancer cells, 2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide has been shown to inhibit the activity of AKT and ERK signaling pathways, which are involved in cell survival and proliferation. It also activates the p53 pathway, which is involved in cell cycle arrest and apoptosis. In inflammation, 2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. In viral infections, 2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide has been shown to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects:
2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide has been found to have several biochemical and physiological effects. In cancer cells, 2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide has been shown to induce DNA damage and inhibit DNA repair mechanisms. It also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. In inflammation, 2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide has been found to reduce the production of reactive oxygen species and inhibit the activation of macrophages. In viral infections, 2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide has been shown to inhibit the release of viral particles and reduce the expression of viral genes.

Advantages and Limitations for Lab Experiments

2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and can be easily synthesized in large quantities. However, 2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide has some limitations as well. It is not very water-soluble, which can limit its use in certain assays. It also has a relatively short half-life, which can affect its efficacy in vivo.

Future Directions

There are several future directions for 2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide research. In cancer research, 2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide can be further studied for its potential use in combination therapy with other anticancer agents. It can also be studied for its potential use in other types of cancer such as lung cancer and prostate cancer. In inflammation research, 2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide can be further studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis. In viral infection research, 2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide can be further studied for its potential use in the treatment of other viral infections such as hepatitis B and C. Overall, 2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide has significant potential for therapeutic applications and warrants further research.

Synthesis Methods

2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide can be synthesized using a multi-step process that involves the reaction of 4-sulfamoylbenzyl chloride with 2-ethylhexan-1-amine in the presence of a base. The resulting intermediate is then treated with acetic anhydride and purified to obtain 2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide. The purity and yield of 2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide can be improved by using different purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. In cancer research, 2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide has been shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the migration and invasion of cancer cells. In inflammation research, 2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In viral infection research, 2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide has been found to inhibit the replication of HIV-1 and HSV-1.

properties

Product Name

2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide

Molecular Formula

C16H26N2O3S

Molecular Weight

326.5 g/mol

IUPAC Name

2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide

InChI

InChI=1S/C16H26N2O3S/c1-3-5-6-14(4-2)16(19)18-12-11-13-7-9-15(10-8-13)22(17,20)21/h7-10,14H,3-6,11-12H2,1-2H3,(H,18,19)(H2,17,20,21)

InChI Key

CVJDMKIHWMZJJW-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N

Canonical SMILES

CCCCC(CC)C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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